![molecular formula C17H14N2O2S2 B2497922 4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 899941-71-0](/img/structure/B2497922.png)
4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds typically involves heterocyclization techniques. For instance, a series of novel N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides were efficiently synthesized by heterocyclization of corresponding 1-(benzo(d)thiazol-2-yl)-3-aroylthioureas. This process was achieved through the reaction of α-bromoacetone produced in situ using bromine in dry acetone in the presence of triethylamine (Saeed & Rafique, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of benzothiazole and benzamide moieties, which significantly influence their chemical behavior and interactions. In some cases, the single crystal structure analysis reveals how specific interactions, such as π-π stacking and hydrogen bonding, contribute to the compound's stability and properties (Yadav & Ballabh, 2020).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, contributing to their versatility in chemical synthesis and application. For example, nucleophilic substitution reactions involving the methylthio group with C-nucleophiles have been utilized to synthesize new derivatives, demonstrating the reactivity of the sulfur-containing moiety in such compounds (Dyachenko, Kashner, & Samusenko, 2014).
科学的研究の応用
Synthesis of Novel Benzamide Derivatives
Research conducted by Saeed and Rafique (2013) led to the efficient synthesis of a series of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides. This synthesis was achieved through heterocyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas (Saeed & Rafique, 2013).
Anticancer Agent Synthesis
Nofal et al. (2014) synthesized derivatives of benzimidazole–thiazole, including 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine, with promising anticancer activity against HepG2 and PC12 cancer cell lines (Nofal et al., 2014).
Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, displaying moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Antioxidant Activity
Cabrera-Pérez et al. (2016) synthesized two benzothiazole-isothiourea derivatives, demonstrating antioxidant activity and a protective effect against acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).
Supramolecular Gelators
Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl)benzamide derivatives that exhibited gelation behavior, indicating the role of methyl functionality and multiple non-covalent interactions (Yadav & Ballabh, 2020).
Antimicrobial Activity
Turan-Zitouni et al. (2004) synthesized 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives with notable antimicrobial activity and toxicity (Turan-Zitouni et al., 2004).
Kumar and Singh (2020) synthesized thiazole/oxazole substituted benzothiazole derivatives, displaying significant anti-inflammatory and analgesic properties (Kumar & Singh, 2020).
Bikobo et al. (2017) created a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, exhibiting antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).
将来の方向性
Benzothiazole derivatives, including “4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide”, have shown promising biological activities, suggesting their potential for the development of new therapeutic agents . Future research could focus on exploring their mechanism of action, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and neuroprotective effects
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes These properties may influence the bioavailability of this compound
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple molecular and cellular effects
Action Environment
The solubility properties of thiazole derivatives may suggest that the compound’s action could be influenced by the solvent environment
特性
IUPAC Name |
4-acetyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-10(20)11-6-8-12(9-7-11)16(21)19-17-18-15-13(22-2)4-3-5-14(15)23-17/h3-9H,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDJGOZEFUQULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

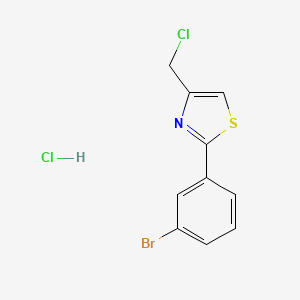
![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2497843.png)

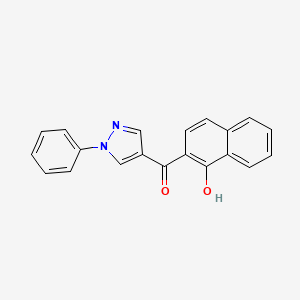
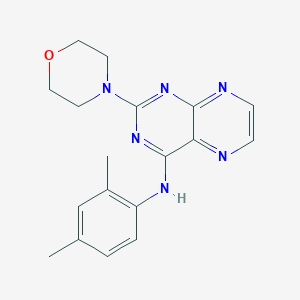
![(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2497848.png)

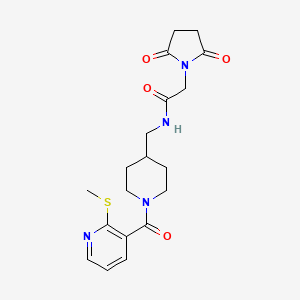
![1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2497853.png)
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)
![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2497858.png)
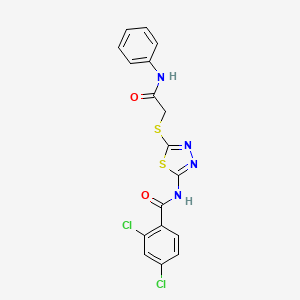
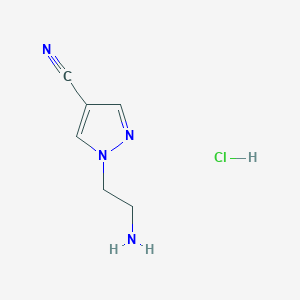
![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)